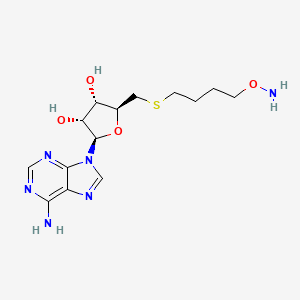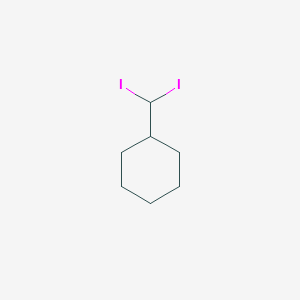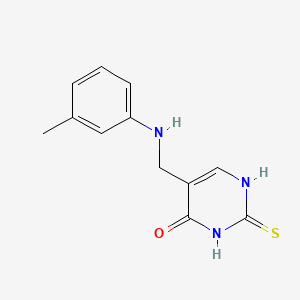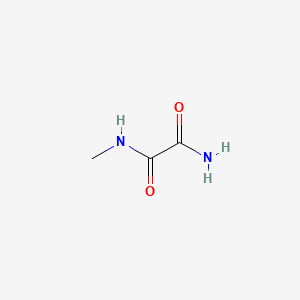
Methylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethanediamide, also known as N-methylethylenediamine, is an organic compound with the molecular formula C3H10N2. It is a clear, colorless to slightly yellow liquid that is sensitive to air and hygroscopic. This compound is used as an intermediate in organic synthesis and pharmaceutical production .
Vorbereitungsmethoden
Methylethanediamide can be synthesized through several methods. One common method involves the reaction of ethylenediamine with methyl iodide, followed by neutralization with a base such as sodium hydroxide . Another method includes the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide . Industrial production often involves the use of acid chlorides, acid azides, acid anhydrides, and esters .
Analyse Chemischer Reaktionen
Methylethanediamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Wissenschaftliche Forschungsanwendungen
Methylethanediamide has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methylethanediamide involves its interaction with molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methylethanediamide can be compared with other similar compounds such as ethylenediamine, diethylenetriamine, and triethylenetetramine. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, ethylenediamine is a simpler compound with two amino groups, while diethylenetriamine and triethylenetetramine have additional amino groups, making them more reactive and suitable for different applications .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential intermediate in organic synthesis and pharmaceutical production.
Eigenschaften
CAS-Nummer |
22509-04-2 |
|---|---|
Molekularformel |
C3H6N2O2 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
N'-methyloxamide |
InChI |
InChI=1S/C3H6N2O2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |
InChI-Schlüssel |
WPRKVIPHGOHZAL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
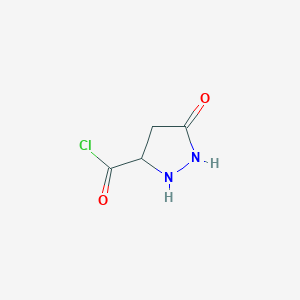

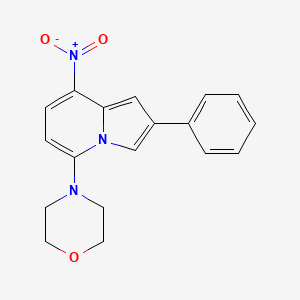
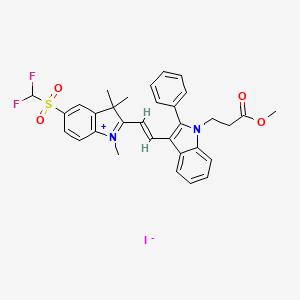

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
